molecular formula C7H12 B165706 4-Methylcyclohexene CAS No. 591-47-9

4-Methylcyclohexene

Cat. No. B165706
CAS RN: 591-47-9
M. Wt: 96.17 g/mol
InChI Key: FSWCCQWDVGZMRD-UHFFFAOYSA-N
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Description

4-Methylcyclohexene is an organic compound consisting of a methyl group attached to a cyclohexene ring . It is generally used as a reagent or intermediate to derive other organic compounds . It has been used in the synthesis of an enantiomerically pure oxaliplatin derivative, which exhibits good anticancer activity .


Synthesis Analysis

4-Methylcyclohexene can be synthesized from 4-methylcyclohexanol using an acid-catalyzed dehydration reaction . The synthesis involves the use of 85% phosphoric acid and concentrated sulfuric acid . The product is isolated from the reaction mixture by distillation .


Molecular Structure Analysis

The molecular formula of 4-Methylcyclohexene is C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .


Chemical Reactions Analysis

4-Methylcyclohexene undergoes various reactions. For instance, it can undergo an elimination reaction when treated with an acid . It is also involved in the synthesis of an enantiomerically pure oxaliplatin derivative .


Physical And Chemical Properties Analysis

4-Methylcyclohexene is a clear, colorless liquid . It has a density of 0.799 g/mL at 20 °C . Its melting point is -115.5 °C, and its boiling point is 103 °C . It is slightly soluble in water, with a solubility of 0.052 g/kg .

Scientific Research Applications

Summary of the Application

4-Methylcyclohexene is synthesized in the laboratory to develop organic laboratory techniques and to gain experience using Fourier Transform Infrared (FTIR) Spectroscopy to characterize the product of a reaction .

Methods of Application or Experimental Procedures

The synthesis of 4-methylcyclohexene involves the reaction of 4-methylcyclohexanol with sulfuric and phosphoric acids. The reaction mixture is then heated to 160 to 180 °C, and the distillate is collected until the reaction mixture stops boiling .

Results or Outcomes

The synthesis of 4-methylcyclohexene is straightforward, but the isolation of the product is complicated by the formation of many byproducts. The 4-methylcyclohexene is isolated from the reaction mixture by distillation .

2. Synthesis of an Enantiomerically Pure Oxaliplatin Derivative

Summary of the Application

4-Methylcyclohexene is used in the synthesis of an enantiomerically pure oxaliplatin derivative, which exhibits good anticancer activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes

The oxaliplatin derivative synthesized using 4-Methylcyclohexene exhibits good anticancer activity .

3. Thermoplastic Production

Summary of the Application

4-Methylcyclohexene is used in the production of thermoplastics . Thermoplastics are a type of polymer that becomes pliable or moldable at a certain elevated temperature and solidifies upon cooling.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes

The thermoplastics produced using 4-Methylcyclohexene are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .

4. Preparation of N,N-diethyldithiocarbamate Functionalized 1,4-polyisoprenes

Summary of the Application

4-Methylcyclohexene is used in the preparation of N,N-diethyldithiocarbamate functionalized 1,4-polyisoprenes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes

The N,N-diethyldithiocarbamate functionalized 1,4-polyisoprenes synthesized using 4-Methylcyclohexene could potentially be used in various applications, although the specific outcomes are not provided in the source .

Safety And Hazards

4-Methylcyclohexene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

4-methylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWCCQWDVGZMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862257
Record name Cyclohexene, 4-methyl-
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Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcyclohexene

CAS RN

591-47-9
Record name 4-Methylcyclohexene
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Record name 4-Methylcyclohexene
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Record name 4-METHYLCYCLOHEXENE
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Record name Cyclohexene, 4-methyl-
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Record name Cyclohexene, 4-methyl-
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Record name 4-methylcyclohexene
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Record name 4-METHYLCYCLOHEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
J Linsk - Journal of the American Chemical Society, 1950 - ACS Publications
… It was recently reported6 that 4-methylcyclohexene in the presence of pcymene and sulfuric … This suggested that 4-methylcyclohexene must have rearranged prior to hydrogentransfer. …
Number of citations: 18 pubs.acs.org
T Sakai, T Nakatani, N Takahashi… - Industrial & Engineering …, 1972 - ACS Publications
… Thermal reactions of 4-vinylcyclohexene (VCH), cyclohexene (HCH), and 4-methylcyclohexene (MCH) were … (HCH), and 4-methylcyclohexene (MCH) was carried out to obtain more …
Number of citations: 21 pubs.acs.org
W Tsang - The Journal of Chemical Physics, 1965 - aip.scitation.org
Several cyclohexene compounds have been decomposed in a single‐pulse shock tube. Rate constants for the decyclization reactions C 6 H 10 ( cyclohexene )→ C 2 H 4 + C 4 H 6 ,(1,3…
Number of citations: 98 aip.scitation.org
BV Lebedev, TG Kulagina, NN Smirnova - The Journal of Chemical …, 1988 - Elsevier
… and enthalpies of physical transitions of 4-methylcyclohexene, glycollide, and 1,1,3,3,5,5… 4-methylcyclohexene have also been evaluated at T = 298.15 K and p0 = 1.01325 x 10’ Pa. …
Number of citations: 29 www.sciencedirect.com
RN McDonald, TE Tabor - Journal of the American Chemical …, 1967 - ACS Publications
… 4-methylcyclohexene oxide (2b) is obtained in the peracid epoxidation of 1 -chloro-4-methylcyclohexene… The vinyl chloride chosen for our studies was 1-chloro4-methylcyclohexene (1). …
Number of citations: 48 pubs.acs.org
MR Usman, Z Shahid, MS Akram, R Aslam - International Journal of …, 2020 - Springer
… methylcyclohexene (1-methylcyclohexene and 4-methylcyclohexene), methylcyclohexadiene (1-… expansion coefficients of 1-methylcyclohexene, 4-methylcyclohexene, and 1-methyl-1,4-…
Number of citations: 5 link.springer.com
H Harakawa, S Patamma, AC Boccia, L Boggioni… - …, 2018 - ACS Publications
… We thus herein report our results exploring possibilities for incorporations of 4-methylcyclohexene (4-MeCHE), 1-methylcyclohexene (1-MeCHE), and 1-methylcyclopentene (1-MeCPE) …
Number of citations: 19 pubs.acs.org
Y Yang, AL Boehman - Proceedings of the Combustion Institute, 2009 - Elsevier
… The conjugated olefins, 1-, 3-, 4-methylcyclohexene and methylenecyclohexane altogether, … Over the range of compression ratio studied, relative yields of 1-, 3-, 4-methylcyclohexene …
Number of citations: 71 www.sciencedirect.com
SI Goldberg, FL Lam - The Journal of Organic Chemistry, 1966 - ACS Publications
… configuration of the predominant enantiomeric 4-methylcyclohexene obtained in each case. … we were able to obtained a very partial resolution of rac-4-methylcyclohexene (II) by means …
Number of citations: 19 pubs.acs.org
VN Ipatieff, EE Meisinger, H Pines - Journal of the American …, 1950 - ACS Publications
… Experimental Part 4-Methylcyclohexene was prepared by … was identical with that of 4-methylcyclohexene reported by the … of benzene, 1.5 moles of 4-methylcyclohexene and 100 g. of …
Number of citations: 15 pubs.acs.org

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